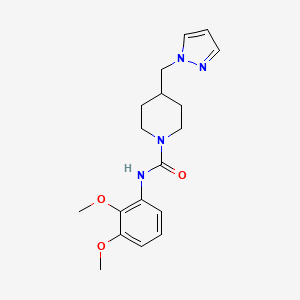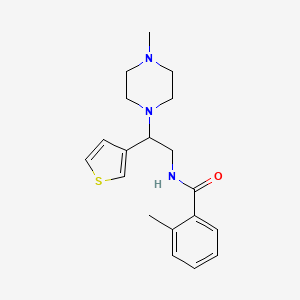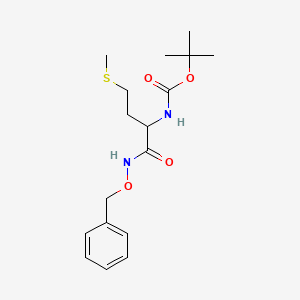
(E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamide, also known as Furan-2-yl-acrylamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a derivative of acrylamide and contains a furan ring and a but-3-yn-1-yl group.
Aplicaciones Científicas De Investigación
(E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide has potential applications in various scientific research fields. One of the significant applications of this compound is in the development of fluorescent probes for biological imaging (Liu et al., 2019). The furan ring in (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide exhibits strong fluorescence properties, making it an ideal candidate for developing fluorescent probes. Additionally, (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide has been used in the synthesis of novel materials for optoelectronics and catalysis (Zhang et al., 2014).
Mecanismo De Acción
The mechanism of action of (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide is not well understood. However, studies have shown that the furan ring in this compound can undergo various chemical reactions, including Diels-Alder reactions and Michael additions (Liu et al., 2019). These reactions can lead to the formation of new compounds and polymers, which can have potential applications in various fields.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide. However, studies have shown that this compound is non-toxic and has low cytotoxicity (Zhang et al., 2014). Additionally, (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide has been shown to exhibit good biocompatibility, making it an ideal candidate for biological applications (Liu et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide in lab experiments is its strong fluorescence properties. This property makes it an ideal candidate for developing fluorescent probes for biological imaging. Additionally, (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide is non-toxic and has low cytotoxicity, making it safe to use in biological experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments (Zhang et al., 2014).
Direcciones Futuras
There are several future directions for the use of (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide in scientific research. One of the significant directions is the development of new fluorescent probes for biological imaging. Additionally, (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide can be used in the synthesis of new materials for optoelectronics and catalysis. Further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule can be synthesized through the reaction of furan-2-carboxylic acid with propargylamine in the presence of a coupling agent. (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide has potential applications in the development of fluorescent probes for biological imaging, synthesis of new materials for optoelectronics and catalysis. Further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
(E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide can be synthesized through the reaction of furan-2-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (Zhang et al., 2014). The reaction produces (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide as a white solid with a yield of 83%.
Propiedades
IUPAC Name |
(E)-N-but-3-ynyl-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-3-8-12-11(13)7-6-10-5-4-9-14-10/h1,4-7,9H,3,8H2,(H,12,13)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIVMOOVDCPDKU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C=CC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCNC(=O)/C=C/C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2799036.png)
![3-[3-(Methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2799037.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2799038.png)
![Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride](/img/structure/B2799042.png)
![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2799043.png)
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799044.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2799047.png)
![N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2799048.png)

![7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2799050.png)
![5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2799051.png)
